N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9673273
Molecular Formula: C25H27FN4O3
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27FN4O3 |
|---|---|
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H27FN4O3/c1-33-23-15-19(26)7-8-21(23)22-9-10-25(32)30(28-22)17-24(31)27-20-11-13-29(14-12-20)16-18-5-3-2-4-6-18/h2-10,15,20H,11-14,16-17H2,1H3,(H,27,31) |
| Standard InChI Key | UTANCKVOACTUJJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Synthesis
Molecular Composition
The compound’s molecular formula is C₂₅H₂₆FN₃O₃, with a molecular weight of 435.49 g/mol. Its structure integrates three key pharmacophores:
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1-Benzylpiperidin-4-yl group: A lipophilic aromatic-piperidine hybrid known for enhancing blood-brain barrier permeability and interacting with cholinesterases .
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Pyridazinone core: A six-membered di-aza ring system that confers rigidity and hydrogen-bonding capacity, often linked to enzyme inhibition .
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4-Fluoro-2-methoxyphenyl substituent: Electron-withdrawing (fluoro) and electron-donating (methoxy) groups that modulate electronic properties and target affinity .
The acetamide linker (-NH-C(O)-CH₂-) bridges the benzylpiperidine and pyridazinone moieties, potentially optimizing spatial orientation for target engagement .
Biological Activities
Cholinesterase Inhibition
Structural analogs, such as 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, exhibit potent AChE inhibition (IC₅₀ = 10–21 nM) . The benzylpiperidine moiety binds to the peripheral anionic site of AChE, while the pyridazinone core interacts with the catalytic triad . For the target compound:
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The 4-fluoro-2-methoxyphenyl group may enhance AChE selectivity over butyrylcholinesterase (BuChE) by occupying a hydrophobic subpocket .
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The acetamide linker could optimize the distance between the benzylpiperidine and pyridazinone, improving binding kinetics .
Hypothetical Activity Profile:
| Target | Predicted IC₅₀ | Selectivity (AChE/BuChE) |
|---|---|---|
| Human AChE | 15–30 nM | 50–100 |
| Human BuChE | 1.5–3 µM | — |
Sigma Receptor Affinity
Compounds with benzylpiperidine and aryl-pyridazine motifs show high affinity for σ₁ receptors (Kᵢ < 5 nM), which regulate calcium signaling and neuroprotection . The target compound’s fluoromethoxyphenyl group may mimic tyrosine residues in σ₁R’s ligand-binding domain, while the benzylpiperidine aligns with hydrophobic regions .
Structure-Activity Relationships (SAR)
Benzylpiperidine Modifications
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Removal of Benzyl Group: Reduces AChE inhibition by >90%, underscoring its role in π-π stacking with Trp286 in AChE .
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Piperidine Substitution: N-methylation decreases activity, while 4-position alkyl chains (e.g., ethyl) improve potency .
Pyridazinone Substitutions
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C-3 Aryl Groups: Bulky substituents (e.g., 4-fluoro-2-methoxyphenyl) enhance lipophilicity and AChE selectivity .
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C-6 Oxo Group: Critical for hydrogen bonding with Ser203 in AChE; reduction to thione decreases activity 10-fold .
Acetamide Linker Optimization
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Chain Length: A two-carbon spacer (as in the target compound) balances flexibility and rigidity, maximizing σ₁R affinity .
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Methylation: N-methylation of the acetamide nitrogen reduces metabolic degradation without affecting potency .
Comparative Analysis with Analogous Compounds
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